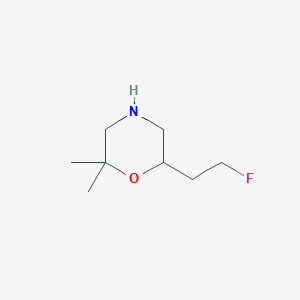

6-(2-Fluoroethyl)-2,2-dimethylmorpholine

Beschreibung

Chemical Identity: 6-(2-Fluoroethyl)-2,2-dimethylmorpholine (CAS: 2060008-76-4) is a morpholine derivative with a 2-fluoroethyl substituent at position 6 and two methyl groups at positions 2 and 2 of the morpholine ring. Its molecular formula is C₉H₁₇FNO, with a molecular weight of 174.23 g/mol . Morpholine derivatives are widely explored in medicinal chemistry and agrochemicals due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic properties.

Eigenschaften

Molekularformel |

C8H16FNO |

|---|---|

Molekulargewicht |

161.22 g/mol |

IUPAC-Name |

6-(2-fluoroethyl)-2,2-dimethylmorpholine |

InChI |

InChI=1S/C8H16FNO/c1-8(2)6-10-5-7(11-8)3-4-9/h7,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

UIXAOOQOFXCBMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNCC(O1)CCF)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine typically involves the alkylation of morpholine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+2-Fluoroethyl BromideK2CO3,CH3CN,Heat6-(2-Fluoroethyl)-2,2-dimethylmorpholine+KBr

Industrial Production Methods

Industrial production of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Fluoroethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine.

Reduction: Amine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(2-Fluoroethyl)-2,2-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Fluorinated Substituents

- 6-(2-Fluoroethyl)-2,2-dimethylmorpholine: The 2-fluoroethyl group improves metabolic resistance to oxidative degradation compared to non-fluorinated analogs (e.g., 6-methoxymethyl derivative) . Fluorine’s electronegativity also enhances binding affinity in hydrophobic pockets.

Steric Effects

Solubility and Bioavailability

- Salts like 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide () demonstrate enhanced water solubility due to ionic forms, whereas the target compound’s neutral form may require formulation optimization.

Biologische Aktivität

6-(2-Fluoroethyl)-2,2-dimethylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHFNO

- Molecular Weight: 159.20 g/mol

- Structural Characteristics: The compound features a morpholine ring substituted with a fluoroethyl group and two methyl groups, which enhances its lipophilicity and may influence its biological interactions.

The biological activity of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine is primarily attributed to its ability to interact with specific biological targets. Interaction studies have indicated that this compound may exhibit binding affinity to various receptors and enzymes, which can lead to therapeutic effects in different biological systems.

Case Studies and Research Findings

-

Antitumor Activity:

- Research has explored the potential of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine as an antitumor agent. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.

- A study highlighted its effectiveness against pancreatic carcinoma models, indicating that it may serve as a lead compound for developing new anticancer drugs .

-

Neuropharmacological Effects:

- The compound has also been investigated for its central nervous system (CNS) activity. Preliminary results suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Toxicological Profile:

Synthesis Methods

The synthesis of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine can be achieved through several methods, including:

- N-Alkylation Reactions: Utilizing morpholine as a starting material and introducing the fluoroethyl group via alkylation reactions.

- Fluorination Techniques: Employing electrophilic fluorination methods to incorporate the fluorine atom into the ethyl chain.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3,3-Dimethylmorpholine | Morpholine ring with two methyl groups | Common solvent; used in high-temperature reactions |

| 4-Fluoromethyl-1-morpholinylmethanone | Morpholine ring with a fluoromethyl group | Investigated for antitumor activity |

| 4-(Fluoromethyl)morpholine | Morpholine ring with a fluoromethyl group | Potential CNS activity |

This table illustrates how variations in substituents can lead to different biological activities and applications within medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.